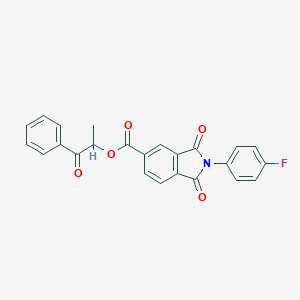![molecular formula C12H14INO2 B411035 3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B411035.png)
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is an organic compound with the molecular formula C12H14INO2 It is a benzamide derivative where the benzene ring is substituted with an iodine atom at the third position and an N-(tetrahydrofuran-2-ylmethyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodobenzoyl chloride and tetrahydrofuran-2-ylmethylamine.
Reaction: The 3-iodobenzoyl chloride is reacted with tetrahydrofuran-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrofuran ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation: Oxidation of the tetrahydrofuran ring can lead to the formation of lactones or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Hydrolysis: Hydrolysis results in the formation of 3-iodobenzoic acid and tetrahydrofuran-2-ylmethylamine.
Wissenschaftliche Forschungsanwendungen
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and tetrahydrofuran ring can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-iodo-N-(tetrahydro-2-furanylmethyl)benzamide: A closely related compound with similar structural features.
3-iodo-N-(tetrahydro-2-furanylmethyl)carbamothioylbenzamide: Another derivative with a thiourea group instead of an amide group.
3-iodo-N-(tetrahydrofuran-2-ylmethyl)carbamothioylbenzamide: A compound with a similar structure but different functional groups.
Uniqueness
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both an iodine atom and a tetrahydrofuran ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H14INO2 |
|---|---|
Molekulargewicht |
331.15g/mol |
IUPAC-Name |
3-iodo-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H14INO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) |
InChI-Schlüssel |
LMEDHUONXHTFRS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)I |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




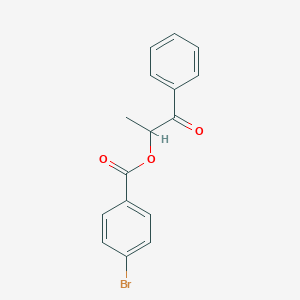
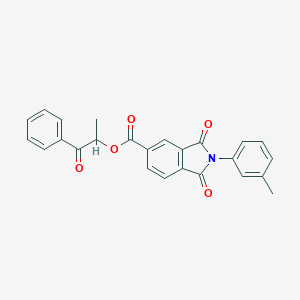
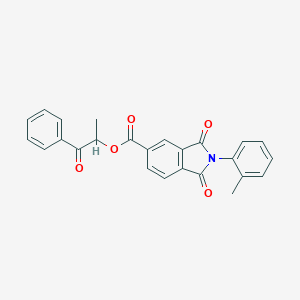
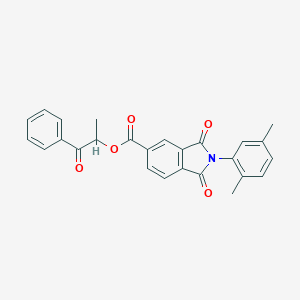
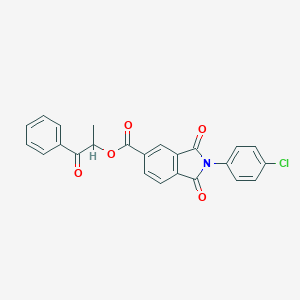
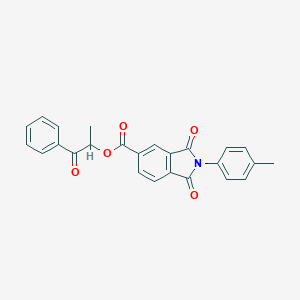
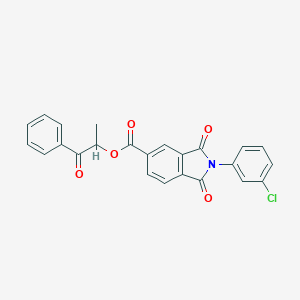
![1-OXO-1-PHENYLPROPAN-2-YL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B410965.png)
![1-Methyl-2-oxo-2-phenylethyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B410972.png)
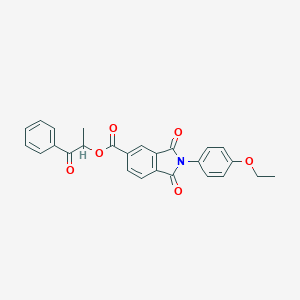
![1-Methyl-2-oxo-2-phenylethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B410974.png)
